molecular formula C23H24N4O4S B3521851 3-(4-morpholinylsulfonyl)-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide

3-(4-morpholinylsulfonyl)-N-phenyl-4-[(3-pyridinylmethyl)amino]benzamide

Cat. No.: B3521851
M. Wt: 452.5 g/mol
InChI Key: OQRFWWVVMPQJGF-UHFFFAOYSA-N
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Description

This compound is likely an organic molecule that contains several functional groups, including a morpholinylsulfonyl group, a phenyl group, and a pyridinylmethylamino group . These groups suggest that the compound may have interesting chemical properties and could potentially be used in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The morpholinylsulfonyl group would likely contribute to the polarity of the molecule, while the phenyl and pyridinylmethylamino groups could potentially participate in various types of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the presence of the morpholinylsulfonyl, phenyl, and pyridinylmethylamino groups. These groups could potentially affect the compound’s solubility, reactivity, and other properties .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Without more information, it’s difficult to speculate on what this might be .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-phenyl-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c28-23(26-20-6-2-1-3-7-20)19-8-9-21(25-17-18-5-4-10-24-16-18)22(15-19)32(29,30)27-11-13-31-14-12-27/h1-10,15-16,25H,11-14,17H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFWWVVMPQJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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